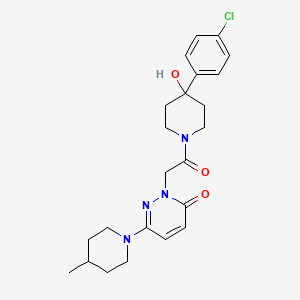
2-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one
概要
説明
2-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, hydroxypiperidine, and pyridazinone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenylpiperidine and 4-methylpiperidine, followed by their coupling with pyridazinone derivatives under specific reaction conditions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
4-chlorophenylpiperidine: Shares the chlorophenyl and piperidine moieties.
4-methylpiperidine: Contains the piperidine ring with a methyl substituent.
Pyridazinone Derivatives: Compounds with the pyridazinone core structure.
Uniqueness
2-(2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
特性
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(4-methylpiperidin-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-17-8-12-26(13-9-17)20-6-7-21(29)28(25-20)16-22(30)27-14-10-23(31,11-15-27)18-2-4-19(24)5-3-18/h2-7,17,31H,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLRNJPALXRWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzyloxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4509201.png)
![4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4509211.png)
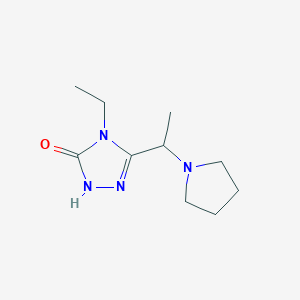
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4509222.png)
![2,4,6-trimethyl-N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4509231.png)
![(3-methoxyphenyl)[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4509240.png)
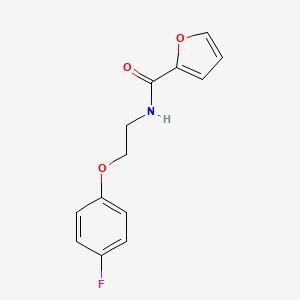
![4-(1-isopropyl-3,6-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B4509256.png)
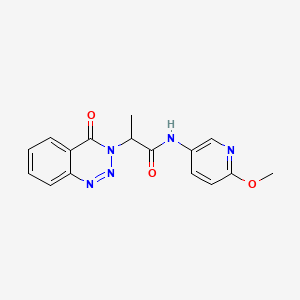
![N-(3,4-dimethoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4509268.png)
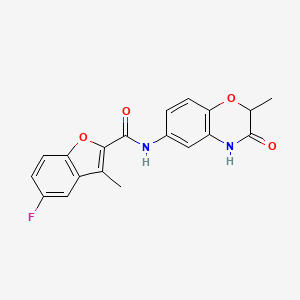
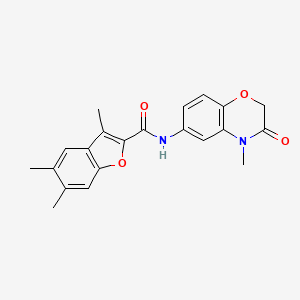
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4509281.png)
![1-methyl-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B4509294.png)
